N-(2-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Description
N-(2-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antihistaminic Action : A study on the synthesis of a related compound, highlighting its promising bronchorelaxant effect via H1 receptor antagonism, suggests a potential avenue for research into antihistaminic and bronchorelaxant activities of similar compounds (Genç et al., 2013).
Antimicrobial and Analgesic Agents : Novel benzodifuranyl and pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the potential for similar compounds to be developed as therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Activity : Research into certain pyrazolylacetamide derivatives revealed a compound with appreciable cancer cell growth inhibition, underscoring the importance of synthetic modifications for enhancing biological activity (Al-Sanea et al., 2020).
Synthesis Methodologies
Microwave-Assisted Synthesis : A study comparing conventional versus microwave-assisted synthesis of triazole analogues, including their enzymatic inhibition properties, demonstrates the efficiency and potential of modern synthetic techniques to enhance the production of bioactive molecules (Virk et al., 2018).
Stereoselective Synthesis : Research on the stereoselective synthesis of beta-lactam derivatives from amino acids presents an innovative approach to creating bioactive compounds with controlled stereochemistry, which is crucial for their biological activity and could be relevant for similar pyrimidine derivatives (Pérez-Faginas et al., 2007).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-11(14(20)18-15(21)17-9)7-13(19)16-8-10-5-3-4-6-12(10)22-2/h3-6H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQMRGBLFRODLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.